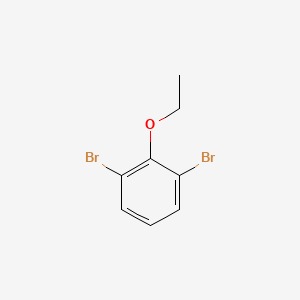

1,3-Dibromo-2-ethoxybenzene

Description

Contextual Significance within Halogenated Aromatic Ethers

Halogenated aromatic ethers are a significant class of compounds in organic chemistry, with applications ranging from pharmaceuticals to materials science. The incorporation of halogen atoms, such as bromine, can significantly alter the electronic properties and reactivity of the aromatic ring. researchgate.netacs.org This often enhances the compound's utility as an intermediate in the synthesis of more complex molecules. iitk.ac.inenamine.net The presence of an alkoxy group, like the ethoxy group in 1,3-Dibromo-2-ethoxybenzene, further influences the molecule's reactivity and physical properties. nsf.gov Halogenated ethers have also found use as anesthetics and flame retardants for polymers. wikipedia.org

Overview of Research Trajectories for Aryl Bromides and Alkoxybenzenes

Aryl bromides are widely utilized as precursors in a multitude of organic reactions. fiveable.me Their reactivity makes them ideal substrates for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. noaa.gov The bromine atom in aryl bromides serves as a good leaving group in nucleophilic aromatic substitution reactions. fiveable.me Furthermore, aryl bromides can be converted into organometallic reagents, such as Grignard or organolithium reagents, which are versatile tools for constructing complex molecular architectures. noaa.govwikipedia.org

Alkoxybenzenes, on the other hand, are characterized by the activating and directing effects of the alkoxy group in electrophilic aromatic substitution reactions. nsf.gov The oxygen atom's lone pairs of electrons donate electron density to the aromatic ring, making it more susceptible to electrophilic attack, primarily at the ortho and para positions. fiveable.me This directing effect is a cornerstone of synthetic strategy when planning the synthesis of substituted benzene (B151609) derivatives. fiveable.me

Challenges and Opportunities in Dibromoethoxybenzene Research

The synthesis and manipulation of polysubstituted benzenes like this compound present both challenges and opportunities. A primary challenge lies in achieving regioselective synthesis, ensuring that the functional groups are introduced at the desired positions on the aromatic ring. fiveable.me The synthesis of such molecules can sometimes require multi-step sequences and may be complicated by the formation of difficult-to-separate byproducts. fiveable.mersc.orgnih.govresearchgate.net

However, the unique substitution pattern of this compound also presents significant opportunities. The two bromine atoms can potentially be functionalized sequentially, allowing for the stepwise introduction of different chemical moieties. This differential reactivity is a key area of exploration for creating highly functionalized and complex target molecules. The interplay between the deactivating, yet ortho-, para-directing bromine atoms and the activating, ortho-, para-directing ethoxy group adds another layer of complexity and potential for selective transformations. Further research into the specific reactivity of this compound could unlock its potential as a versatile intermediate in the synthesis of novel compounds with applications in medicinal chemistry and materials science. researchgate.netenamine.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 38751-60-9 |

| Molecular Formula | C₈H₈Br₂O |

| IUPAC Name | This compound |

| Physical Form | Solid |

| InChI Key | JTMUAUHFIQMPPK-UHFFFAOYSA-N |

This data was sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMUAUHFIQMPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Dibromo 2 Ethoxybenzene and Analogues

Regioselective Bromination Strategies

The introduction of two bromine atoms at specific positions on an aromatic ring is a cornerstone of synthesizing the target compound. The success of this transformation hinges on understanding and manipulating the principles of electrophilic aromatic substitution, particularly the directing effects of substituents already present on the ring.

Electrophilic Aromatic Substitution Approaches to Dibromoarenes

Electrophilic Aromatic Substitution (SEAr) is the most fundamental reaction for functionalizing aromatic rings. wikipedia.org In the context of bromination, an electrophilic bromine species (Br⁺), often generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst like FeBr₃, attacks the electron-rich π-system of the benzene (B151609) ring. libretexts.org This attack disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton (H⁺) from the carbon atom that was attacked, resulting in the substitution of a hydrogen atom with a bromine atom. masterorganicchemistry.comlibretexts.org

Formation of the electrophile and attack: The aromatic ring acts as a nucleophile, attacking the electrophile to form the sigma complex. This step is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stability. libretexts.orgmasterorganicchemistry.com

Deprotonation to restore aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, reforming the aromatic π-system. libretexts.org

The synthesis of dibromoarenes involves a second bromination event on a monobrominated precursor. The position of this second substitution is dictated by the directing effect of the first bromine atom and any other substituents on the ring. byjus.com While direct bromination of benzene can lead to dibromobenzene, it typically produces a mixture of ortho, meta, and para isomers, necessitating purification. Achieving a specific substitution pattern, such as the 1,3-disposition required for the precursor to 1,3-Dibromo-2-ethoxybenzene, often requires multi-step synthetic sequences involving blocking groups or starting with appropriately substituted precursors. youtube.com

Influence of Directing Groups on Bromination Selectivity

The regiochemical outcome of electrophilic aromatic substitution is controlled by the functional groups already attached to the benzene ring. wikipedia.org These substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directors.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org They stabilize the positive charge of the arenium ion intermediate through resonance or inductive effects. wikipedia.org Examples include hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups, which are all strongly activating and ortho-, para-directing. aakash.ac.inlatech.edu

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. wikipedia.org Examples include nitro (-NO₂), sulfonic acid (-SO₃H), and carbonyl groups, which are typically meta-directors. latech.edu

Halogens: Halogens like bromine are an interesting case. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M), which preferentially stabilizes the arenium ion for ortho and para attack. latech.eduorganicchemistrytutor.com

For the synthesis of this compound, the ethoxy group (-OCH₂CH₃) is the key directing group. As an alkoxy group, it is a powerful activating, ortho-, para-director . organicchemistrytutor.compearson.com This means that in an initial bromination of ethoxybenzene, the bromine electrophile will be directed to the positions ortho (carbon 2) and para (carbon 4) to the ethoxy group. The para product, 4-bromoethoxybenzene, is often the major product due to reduced steric hindrance compared to the ortho position. youtube.com

When a second bromination is performed, the directing effects of both the ethoxy group and the first bromine atom must be considered. Both are ortho-, para-directors. For example, in 4-bromoethoxybenzene, the ethoxy group directs to positions 2 and 6, while the bromine atom directs to positions 2 and 6. This would lead to 2,4-dibromoethoxybenzene. To achieve the this compound structure, a different synthetic route is required, one that leverages these directing effects in a more controlled manner, for instance by starting with a different precursor like 2,6-dibromophenol (B46663).

Bromination of Ether Precursors

The direct bromination of aryl ethers, such as anisole (B1667542) (methoxybenzene) or phenetole (B1680304) (ethoxybenzene), is a common method for preparing bromo-substituted analogues. The alkoxy group strongly activates the ring, often allowing the reaction to proceed under milder conditions, sometimes even without a Lewis acid catalyst. youtube.com For example, anisole can be brominated with bromine in acetic acid to yield primarily the para-bromoanisole isomer. youtube.com

Achieving a specific dibromination pattern like the one in this compound is challenging via direct bromination of ethoxybenzene. A more viable strategy involves starting with a precursor where the desired substitution pattern can be more easily installed. A logical precursor is 2,6-dibromophenol . The bromination of phenol (B47542) itself readily yields 2,4,6-tribromophenol (B41969) due to the strong activating nature of the hydroxyl group. To obtain 2,6-dibromophenol, selective bromination methods are necessary.

Alternatively, some modern bromination methods offer high regioselectivity. For instance, the use of N-Bromosuccinimide (NBS) in aqueous conditions, catalyzed by mandelic acid, has been shown to be a highly regioselective method for brominating activated aromatic compounds. organic-chemistry.org Another approach uses triphosgene (B27547) to oxidize potassium bromide, creating a highly para-selective brominating agent for alkoxy-substituted arenes. sci-hub.se While these methods are highly selective for monobromination, they highlight the ongoing development of reagents to control regiochemistry in electrophilic aromatic substitution.

Table 1: Examples of Regioselective Bromination of Activated Arenes

| Substrate | Brominating Agent/Conditions | Major Product | Key Feature | Reference |

|---|---|---|---|---|

| Anisole | Br₂ in Acetic Acid | para-Bromoanisole | High para-selectivity due to activating -OCH₃ group. | youtube.com |

| Activated Arenes | NBS, Mandelic Acid, H₂O | Regioselective Monobromination | Aqueous, catalyst-controlled regioselectivity. | organic-chemistry.org |

| Alkoxy Arenes | Triphosgene, KBr, TBAB | para-Bromo Product | Oxidant system generates a highly para-selective agent. | sci-hub.se |

| 1,3-Disubstituted Arenes | 1) B₂pin₂, Iridium Catalyst 2) CuBr₂ | meta-Bromo Product | Borylation followed by halogenation allows for meta-direction. | organic-chemistry.org |

Etherification Routes for the Ethoxy Moiety

The second critical transformation is the formation of the ether bond (C-O-C). This can be accomplished either by reacting a phenol precursor with an ethylating agent or by coupling an aryl halide with an ethoxide source.

Nucleophilic Substitution Strategies for Aryl Ether Formation

The Williamson ether synthesis is a classic and widely used method for preparing ethers. byjus.comwikipedia.org The reaction involves the nucleophilic displacement (Sₙ2) of a halide from an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com To synthesize an aryl ether, a phenoxide ion (generated by deprotonating a phenol with a strong base like sodium hydride, NaH) acts as the nucleophile.

In the context of this compound, the most direct Williamson approach would be the reaction of 2,6-dibromophenol with an ethylating agent such as ethyl iodide or diethyl sulfate. youtube.com

Reaction: 2,6-dibromophenoxide + Ethyl Halide → this compound

The mechanism is a standard Sₙ2 reaction where the phenoxide oxygen attacks the electrophilic carbon of the ethyl group, displacing the halide leaving group. wikipedia.org For this reaction to be efficient, the alkyl halide must be primary (like ethyl iodide) or methyl to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org The phenoxide, even a sterically hindered one like 2,6-dibromophenoxide, can be an effective nucleophile.

Catalytic Etherification Methods

While the Williamson synthesis is robust, modern catalytic methods have emerged that offer milder conditions and broader substrate scope, particularly for challenging couplings.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgacs.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. wikipedia.org However, modern variations use catalytic amounts of soluble copper salts with various ligands, allowing the reaction to proceed under milder conditions. arkat-usa.orgunion.edu This method could potentially be used to couple 1,2,3-tribromobenzene (B42115) with sodium ethoxide, though regioselectivity could be an issue. A more likely application is the coupling of 2,6-dibromoiodobenzene with an ethoxide source.

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, known as Buchwald-Hartwig etherification . organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is highly efficient for forming aryl ethers from aryl halides (or triflates) and alcohols. organic-chemistry.orgorganic-chemistry.org The reaction employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as a sterically hindered biarylphosphine. organic-chemistry.orgorganic-chemistry.org

A key advantage of the Buchwald-Hartwig reaction is its remarkable functional group tolerance and its ability to couple sterically hindered partners under relatively mild conditions. wikipedia.org For the synthesis of this compound, this method could be applied by coupling 1,3-dibromo-2-halobenzene (e.g., 1,3-dibromo-2-iodobenzene) with ethanol (B145695) in the presence of a suitable palladium catalyst, ligand, and base. nih.gov

Table 2: Comparison of Catalytic Aryl Etherification Methods

| Method | Catalyst System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper (CuI, Cu₂O) often with a ligand (e.g., N,N-dimethylglycine) | Aryl Iodides/Bromides + Alcohols/Phenols | Cost-effective metal catalyst. | wikipedia.orgacs.orgarkat-usa.org |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., biarylphosphines) | Aryl Halides/Triflates + Alcohols/Phenols | High functional group tolerance, mild conditions, broad scope for hindered substrates. | organic-chemistry.orgorganic-chemistry.orgyoutube.com |

Convergent and Divergent Synthesis Strategies

The architectural design of a synthetic route can be broadly categorized into convergent and divergent strategies, each offering distinct advantages for creating complex molecules like substituted benzenes.

In contrast, a divergent synthesis begins with a central core structure which is systematically elaborated through successive reactions. wikipedia.org This strategy is exceptionally powerful for generating libraries of related compounds, where a common starting material diverges into numerous analogues by reacting with different sets of reagents. wikipedia.org For instance, a central molecule with multiple reaction sites can be used to quickly generate a wide array of unique molecular skeletons. wikipedia.org This methodology is particularly well-suited for drug discovery and material science, where screening large numbers of related structures is often necessary. wikipedia.org

Sequential functionalization is a powerful strategy that allows for the controlled and regioselective introduction of multiple substituents onto an aromatic ring. This method relies on the inherent directing effects of substituents already present on the ring or the use of removable directing groups to guide subsequent reactions to specific positions.

The synthesis of complex benzene molecules can be achieved through the strategic use of C-H functionalization reactions. nih.gov For example, directing groups such as aryltriazenes can facilitate multiple, distinct C-H functionalization events on a benzene core. nih.gov A rhodium(I) catalyst can promote an initial hydroacylation, and the resulting product can then undergo a second, different C-H activation, such as an olefination, with high regiocontrol. nih.gov The directing group can later be removed, providing a "traceless" route to the desired polysubstituted benzene. nih.gov

A hypothetical sequential synthesis for this compound could start with 2-bromophenol. The hydroxyl group would first be protected or converted to the ethoxy group. The electronic properties of the existing substituents (the ethoxy group and the first bromine atom) would then direct the position of the second bromination.

Table 1: Hypothetical Sequential Synthesis Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

| 1 | 2-Bromophenol | 1. Base (e.g., NaH) 2. Ethyl iodide (CH₃CH₂I) | 1-Bromo-2-ethoxybenzene | Williamson ether synthesis to introduce the ethoxy group. |

| 2 | 1-Bromo-2-ethoxybenzene | Bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) | This compound | The ethoxy group is an ortho-, para-director. In this case, it directs the second bromine atom to the C-3 position (ortho to the ethoxy and meta to the first bromine). |

This step-by-step approach ensures precise control over the final substitution pattern, which is crucial for obtaining the correct isomer. Advanced methods, such as sequential C-H functionalization catalyzed by transition metals, offer even more sophisticated control for creating highly functionalized aromatic systems. nih.gov

Traditional methods for synthesizing halogenated aromatic compounds often rely on processes that are inconsistent with the principles of green chemistry. For example, the synthesis of related compounds like 1,3-dibromo-2,2-dimethoxypropane (B40201) has been noted to be polluting, with intermediates that can be highly irritating and hazardous to personnel. patsnap.comgoogle.com Such methods may involve large excesses of reagents like bromine and the use of volatile organic solvents. patsnap.comgoogle.com

Applying green chemistry principles to the synthesis of this compound involves seeking alternatives that minimize waste, reduce energy consumption, and use less hazardous substances. Key areas of focus include:

Alternative Brominating Agents: Replacing elemental bromine with safer alternatives like N-Bromosuccinimide (NBS) or employing catalytic systems that use bromide salts with an oxidant can reduce hazards.

Solvent Selection: Minimizing or replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids is a primary goal. In some cases, reactions can be run under solvent-free conditions.

Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste.

Mechanochemistry: Sustainable techniques like mechanochemical ball-milling can dramatically reduce reaction times and solvent use, offering a more environmentally benign route to various chemical compounds, including precursors for advanced polymers. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach | Potential Green Approach | Green Chemistry Principle |

| Brominating Agent | Excess elemental bromine (Br₂) | Catalytic HBr/H₂O₂; N-Bromosuccinimide (NBS) | Use of safer chemicals; Atom economy |

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, ethanol, or solvent-free (mechanochemistry) rsc.org | Use of safer solvents and reaction conditions |

| Catalyst | Stoichiometric Lewis acids (e.g., FeBr₃) | Recyclable solid acid catalysts | Catalysis over stoichiometry |

| Process | Multi-step with purification via chromatography | One-pot synthesis; Mechanochemical synthesis rsc.org | Increased energy efficiency; Waste prevention |

By integrating these principles, the synthesis of dibromoethoxybenzene and its analogues can be made more sustainable and environmentally responsible.

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. researchgate.net These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple precursors. organic-chemistry.orgbeilstein-journals.org

MCRs represent a significant advancement in green chemistry by reducing the number of synthetic steps, minimizing solvent waste from intermediate purification, and saving time and energy. beilstein-journals.org While a specific multicomponent reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure or related analogues. For example, palladium-catalyzed three-component reactions have been used to synthesize N-formylanilines from aryl iodides, a nitrogen source, and a carbon monoxide source in one pot. organic-chemistry.org Similarly, various MCRs are used to construct complex heterocyclic systems like isoindolinones and oxindoles. beilstein-journals.org

A hypothetical MCR for an analogue of this compound might involve:

A dibrominated aromatic building block.

An alcohol (in this case, ethanol).

A third component that facilitates the coupling and ring formation, potentially catalyzed by a transition metal.

Table 3: Key Features of Multicomponent Reactions (MCRs)

| Feature | Description | Advantage in Synthesis |

| Convergence | Multiple starting materials combine in one pot to form a complex product. researchgate.net | Reduces the number of synthetic steps and purification stages. |

| Atom Economy | A large proportion of the atoms from the reactants are incorporated into the final product. | Minimizes chemical waste, aligning with green chemistry principles. |

| Efficiency | Saves time, energy, and resources compared to linear, stepwise syntheses. | Increases overall productivity and reduces costs. |

| Complexity Generation | Allows for the rapid construction of complex and diverse molecular scaffolds. organic-chemistry.orgbeilstein-journals.org | Ideal for creating libraries of compounds for screening purposes. |

The development of a specific MCR for this compound would be a significant step forward, offering a highly efficient and potentially greener route to this and related substituted aromatic compounds.

Reactivity and Mechanistic Investigations of 1,3 Dibromo 2 Ethoxybenzene

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. libretexts.org These reactions have become indispensable tools for synthetic chemists, offering a powerful and versatile method for forming new bonds. libretexts.orgyoutube.com The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Palladium catalysts are among the most widely used for cross-coupling reactions due to their high efficiency and functional group tolerance. libretexts.orglibretexts.org These catalysts can be used in very small amounts, often at the parts-per-million (ppm) level, making them both cost-effective and environmentally friendly. youtube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.orgyoutube.com This reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad substrate scope. libretexts.orgnih.gov The reaction typically employs a palladium(0) catalyst and a base. youtube.com

In the context of 1,3-Dibromo-2-ethoxybenzene, the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl substituents at the bromine-substituted positions. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a mixture of mono- and di-arylated products. The selectivity of the reaction, favoring either mono- or di-substitution, can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the reagents and the nature of the catalyst and base.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Organoboron Reagent | Catalyst | Base | Product(s) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Bromo-6-ethoxy-1,1'-biphenyl and 2,6-Diethoxy-1,1':3',1''-terphenyl |

| 2 | This compound | (E)-2-Phenylvinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-Bromo-2-ethoxy-3-((E)-2-phenylvinyl)benzene and 1,3-Diethoxy-2,6-bis((E)-2-phenylvinyl)benzene |

This table is a generalized representation based on the principles of the Suzuki-Miyaura coupling and may not reflect experimentally verified results for this compound.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkynes and is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net

For this compound, the Sonogashira coupling provides a direct route to the introduction of alkynyl groups. The reaction with a terminal alkyne can lead to the formation of mono- or di-alkynylated products. The regioselectivity of the reaction is an important consideration, as the two bromine atoms are in different chemical environments.

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Product(s) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-Bromo-2-ethoxy-3-(phenylethynyl)benzene and 1,3-Diethoxy-2,6-bis(phenylethynyl)benzene |

| 2 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 1-Bromo-2-ethoxy-3-((trimethylsilyl)ethynyl)benzene and 1,3-Diethoxy-2,6-bis((trimethylsilyl)ethynyl)benzene |

This table is a generalized representation based on the principles of the Sonogashira coupling and may not reflect experimentally verified results for this compound.

Beyond the Suzuki-Miyaura and Sonogashira reactions, this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions. These include the Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Hiyama coupling (with organosilicon reagents). libretexts.orgnih.gov Each of these reactions offers a unique set of advantages and may be preferred for specific synthetic applications depending on the nature of the desired product and the functional group tolerance required.

The Heck reaction, another important palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. While not a traditional cross-coupling of two different organometallic reagents, it is a key method for forming carbon-carbon bonds.

Copper catalysts can also be employed in cross-coupling reactions, often providing complementary reactivity to palladium-based systems. acs.org In some cases, copper catalysis can offer advantages in terms of cost and selectivity. For instance, copper-catalyzed Ullmann-type reactions have long been used for the formation of biaryl compounds. More recently, copper has been used as a co-catalyst in Sonogashira reactions to facilitate the deprotonation of the terminal alkyne. organic-chemistry.orgresearchgate.net There is also growing interest in the development of copper-catalyzed, palladium-free Sonogashira-type couplings. organic-chemistry.org

A key challenge and opportunity in the functionalization of dihaloarenes like this compound is achieving site-selectivity. The two bromine atoms in this molecule are electronically and sterically distinct due to the influence of the adjacent ethoxy group. The bromine atom at the C1 position is ortho to the ethoxy group, while the bromine at the C3 position is para.

Generally, in palladium-catalyzed cross-coupling reactions of dihaloarenes, the first coupling occurs preferentially at the more reactive C-X bond. The reactivity of aryl halides in oxidative addition to palladium(0) typically follows the order C-I > C-Br > C-Cl. For dibromoarenes, electronic effects often play a significant role in determining the site of the initial reaction. Electron-withdrawing groups tend to activate ortho and para positions towards oxidative addition, while electron-donating groups activate meta positions. In the case of this compound, the electron-donating ethoxy group is expected to have a complex influence on the reactivity of the two C-Br bonds. Steric hindrance can also be a deciding factor, with less hindered positions being more accessible to the bulky palladium catalyst.

By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, it is often possible to selectively functionalize one bromine atom over the other, enabling the stepwise synthesis of unsymmetrically substituted aromatic compounds. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Processes

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions are typically favored by the presence of strong electron-withdrawing groups. mnstate.edulibretexts.org The benzene (B151609) ring of this compound is not activated by strong electron-withdrawing groups like nitro groups, which generally makes it less reactive towards traditional SNAr reactions under mild conditions. libretexts.org

However, nucleophilic substitution can be induced under more forcing conditions or through alternative mechanistic pathways. The two primary mechanisms for nucleophilic aromatic substitution are the addition-elimination and the elimination-addition (benzyne) pathways. mnstate.eduyoutube.com

For this compound, the addition-elimination mechanism would involve the attack of a nucleophile at one of the carbon atoms bearing a bromine atom. This would lead to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial, and the lack of strong electron-withdrawing groups to delocalize the negative charge makes this pathway energetically unfavorable for this specific compound under standard conditions. libretexts.org

The elimination-addition mechanism, proceeding through a benzyne (B1209423) intermediate, is a more plausible pathway for the substitution of unactivated aryl halides, typically requiring a very strong base such as sodium amide (NaNH₂). mnstate.eduyoutube.com In the case of this compound, the strong base could abstract a proton from the aromatic ring, followed by the elimination of a bromide ion to form a highly reactive benzyne intermediate. The subsequent addition of a nucleophile to the benzyne would yield the substituted product.

Another important class of reactions that achieve a net nucleophilic substitution on aryl halides are palladium-catalyzed cross-coupling reactions. These reactions, such as the Buchwald-Hartwig amination, allow for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. Given the presence of two bromine atoms, this compound could potentially undergo mono- or di-substitution depending on the reaction conditions.

Below is a table summarizing potential nucleophilic aromatic substitution reactions of this compound based on known reactivity of similar compounds.

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine), Pd Catalyst, Base (e.g., NaOtBu) | 3-Bromo-2-ethoxy-N-morpholinobenzene | Selective mono-amination is often achievable. |

| Ullmann Condensation | Alcohol (e.g., Phenol), Copper Catalyst, Base | 3-Bromo-2-ethoxyphenoxybenzene | A classic method for forming diaryl ethers. |

| Cyanation | Metal Cyanide (e.g., CuCN) | 3-Bromo-2-ethoxybenzonitrile | Can require high temperatures. |

Transformations of the Ethoxy Group

The ethoxy group in this compound is an ether linkage, which is generally stable. However, it can be cleaved under specific, often harsh, conditions. The most common method for cleaving aryl ethers is by using strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI).

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 reaction. This would result in the formation of 2,6-dibromophenol (B46663) and ethyl bromide.

Reaction Scheme:

This compound + HBr → 2,6-Dibromophenol + CH₃CH₂Br

Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective reagents for the cleavage of aryl ethers, often under milder conditions than strong mineral acids.

The ethoxy group itself is not typically transformed into other functional groups without cleavage of the carbon-oxygen bond.

Below is a table summarizing the key transformation of the ethoxy group.

| Reaction Type | Reagents | Product |

| Ether Cleavage | HBr (conc.) | 2,6-Dibromophenol |

| Ether Cleavage | BBr₃ | 2,6-Dibromophenol |

Mechanistic Pathways of Key Reactions

The key reactions of this compound are governed by distinct mechanistic pathways.

Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination):

This reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Ligand Substitution/Coordination: The amine nucleophile coordinates to the palladium center.

Deprotonation: A base deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The new carbon-nitrogen bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Ether Cleavage with HBr:

The cleavage of the ethoxy group by a strong acid like HBr follows a well-established mechanism for aryl alkyl ethers:

Protonation: The oxygen atom of the ethoxy group is protonated by the strong acid, forming a good leaving group (an alcohol-like species).

Nucleophilic Attack: A bromide ion (Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the ethyl group in an SN2 manner. The phenoxide is the leaving group.

Proton Transfer: The resulting 2,6-dibromophenol is formed.

Halogen-Metal Exchange and Subsequent Reaction:

In reactions involving organolithium reagents, a halogen-metal exchange can occur. For this compound, treatment with a strong organolithium base like n-butyllithium at low temperatures could lead to the exchange of one of the bromine atoms with lithium. This generates a highly reactive aryllithium species. This intermediate can then react with a variety of electrophiles. For example, quenching with an aldehyde or ketone would introduce a new carbon-carbon bond.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 1,3-Dibromo-2-ethoxybenzene. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the ethoxy group protons typically appear as a triplet and a quartet due to spin-spin coupling. The aromatic protons exhibit signals in the downfield region, with their multiplicity and chemical shifts influenced by the bromine and ethoxy substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org Carbons bonded to the electronegative bromine and oxygen atoms are expected to be shifted downfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 9.5 | 100 - 150 |

| -O-CH₂- | ~3.6 | 60 - 70 |

| -CH₃ | ~1.2 | 10 - 20 |

| C-Br | N/A | 110 - 125 |

| C-O | N/A | 150 - 160 |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Regioselectivity (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms, which is crucial for confirming the regioselectivity of the substituents on the benzene (B151609) ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons of the ethoxy group and between adjacent aromatic protons, helping to piece together the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edu The ethoxy methylene (B1212753) protons would show a correlation to the methylene carbon, and each aromatic proton would correlate to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For instance, correlations from the ethoxy methylene protons to the aromatic carbon attached to the oxygen (C2) and to the adjacent aromatic carbons (C1 and C3) would definitively confirm the substitution pattern.

X-ray Crystallography for Solid-State Structure Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would provide definitive proof of its structure. sigmaaldrich.com This technique would yield accurate bond lengths, bond angles, and intermolecular interactions, confirming the 1,3-dibromo-2-ethoxy substitution pattern on the benzene ring and revealing how the molecules pack in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govmeasurlabs.com It can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. researchgate.netresearchgate.net For this compound (C₈H₈Br₂O), HRMS would provide an exact mass that matches the calculated value, confirming its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will appear as a trio of peaks with an approximate intensity ratio of 1:2:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infodocbrown.info Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, bromine atoms, or ethene from the ethoxy side chain. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. upenn.edu The resulting spectra serve as a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different functional groups. horiba.comlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include:

C-H stretching from the aromatic ring and the ethoxy group.

C-O-C stretching of the ether linkage.

C=C stretching of the aromatic ring.

C-Br stretching vibrations.

Bending vibrations (out-of-plane and in-plane) of the substituted benzene ring, which are indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. upenn.eduhoriba.com The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For this compound, the C-Br and the symmetric breathing mode of the aromatic ring would be expected to produce strong Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. libretexts.org

Theoretical and Computational Investigations of 1,3 Dibromo 2 Ethoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. mdpi.comarxiv.org DFT calculations for 1,3-Dibromo-2-ethoxybenzene can elucidate various aspects of its molecular nature.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the π-system of the benzene (B151609) ring and the electronic effects of the substituents: the two bromine atoms and the ethoxy group. The bromine atoms are deactivating, electron-withdrawing groups through induction, while the ethoxy group is an activating, electron-donating group through resonance.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ethoxy group, while the LUMO is anticipated to have significant contributions from the antibonding orbitals associated with the C-Br bonds.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the benzene ring and ethoxy group oxygen. |

| LUMO | -0.8 | Significant contribution from C-Br antibonding orbitals. |

| HOMO-LUMO Gap | 5.7 | Indicates moderate kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.

Conformational Analysis and Energy Minima

The conformational flexibility of this compound arises from the rotation around the C-O bond of the ethoxy group. Conformational analysis aims to identify the most stable arrangement of the atoms in space, corresponding to the global energy minimum on the potential energy surface. researchgate.net

For this compound, the orientation of the ethyl group relative to the benzene ring is the primary conformational variable. The most stable conformer is likely to be one where steric hindrance between the ethyl group and the adjacent bromine atom is minimized. DFT calculations can map the potential energy surface by systematically rotating the dihedral angle of the C-C-O-C bond of the ethoxy group to identify the energy minima and rotational barriers. It is expected that the lowest energy conformation will have the ethyl group oriented away from the bromine atoms.

Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in modeling reaction mechanisms by locating transition states and calculating activation energies. researchgate.netresearchgate.net For this compound, potential reactions could include nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. DFT can be used to explore the energy profiles of these reaction pathways, helping to predict the most likely products and understand the factors that control the reaction's feasibility and selectivity. For instance, in a hypothetical nucleophilic substitution reaction, DFT could model the approach of a nucleophile and the departure of a bromide ion, identifying the structure and energy of the transition state.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnsf.govmdpi.commdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. For this compound, predicting the ¹H and ¹³C NMR spectra would be valuable for its characterization. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-withdrawing bromine atoms and the electron-donating ethoxy group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 115.2 |

| C2 (C-OEt) | 155.8 |

| C3 (C-Br) | 115.2 |

| C4 | 129.5 |

| C5 | 124.0 |

| C6 | 130.1 |

| O-CH₂ | 65.3 |

| CH₃ | 14.8 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted benzenes.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. wikipedia.orgamercrystalassn.orgwiley-vch.de QTAIM analysis can characterize the nature of chemical bonds, including noncovalent interactions. For this compound, QTAIM can be used to analyze the C-Br, C-O, and C-C bonds, as well as potential intramolecular noncovalent interactions.

Noncovalent Interaction (NCI) plot analysis is a visualization technique that complements QTAIM by highlighting regions of noncovalent interactions in real space. These plots can reveal weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds. In this compound, NCI analysis could identify weak attractive interactions between the bromine atoms and the ethoxy group or adjacent hydrogen atoms.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would show regions of negative potential (red) and positive potential (blue). The negative regions, indicating electron-rich areas, are expected to be located around the oxygen atom of the ethoxy group and the π-system of the benzene ring. These are the sites most susceptible to electrophilic attack. Conversely, positive regions are expected near the hydrogen atoms and, significantly, on the outer side of the bromine atoms, a feature known as the "sigma-hole." researchgate.net This positive region on the halogen atom is crucial for understanding its ability to form halogen bonds.

Table 3: Summary of Theoretical and Computational Investigations

| Analysis Method | Key Insights for this compound |

| DFT: Electronic Structure | Characterization of HOMO, LUMO, and HOMO-LUMO gap, indicating moderate reactivity. |

| DFT: Conformational Analysis | Identification of the most stable conformer by minimizing steric interactions of the ethoxy group. |

| DFT: Reaction Mechanisms | Modeling of potential reaction pathways and prediction of transition states and activation energies. |

| DFT: NMR Prediction | Prediction of ¹H and ¹³C NMR chemical shifts for structural confirmation. |

| QTAIM/NCI Analysis | Characterization of covalent bonds and identification of weak intramolecular noncovalent interactions. |

| MEP Surface Analysis | Visualization of charge distribution, identifying nucleophilic and electrophilic sites, and the presence of a sigma-hole on the bromine atoms. |

Investigations of Halogen Bonding and Other Non-Covalent Interactions

Theoretical and computational chemistry offer powerful tools to elucidate the nature and strength of non-covalent interactions, which are crucial in determining the supramolecular chemistry and material properties of molecular solids. For this compound, computational studies are essential for understanding the role of its bromine and ethoxy substituents in directing intermolecular assembly. These investigations typically focus on halogen bonding, hydrogen bonding, and other van der Waals forces.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov In this compound, the two bromine atoms attached to the aromatic ring are potential halogen bond donors.

Detailed Research Findings:

Computational studies on analogous molecules, such as 1,3-dibromo-5-ethoxybenzene, have utilized electrostatic potential maps to visualize the σ-holes on the bromine atoms. researchgate.net These maps typically show a region of positive electrostatic potential on the outermost portion of the bromine atom, along the extension of the C-Br covalent bond, which is conducive to forming halogen bonds with electron donors. researchgate.net The magnitude of this positive potential is a key indicator of the strength of the potential halogen bond.

Quantum Theory of Atoms in Molecules (QTAIM) is a common computational method used to characterize non-covalent interactions. nih.govmdpi.com This analysis identifies bond critical points (BCPs) between interacting atoms and quantifies the interaction based on the electron density (ρ) and its Laplacian (∇²ρ) at these points. For a halogen bond, the presence of a BCP between the bromine and a nucleophilic atom would be a definitive indicator of the interaction.

The strength and nature of halogen bonds can be further analyzed through energy decomposition analysis, which separates the total interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components. researchgate.net For many halogen bonds, both electrostatic and dispersion forces play a significant role.

Illustrative Data for Halogen Bonding in Related Systems:

To illustrate the kind of data obtained from such computational studies, the table below presents hypothetical QTAIM parameters for a C-Br···O halogen bond that could be formed by this compound, based on values reported for other brominated organic molecules.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Critical Point (BCP) Properties | Interaction Energy (kcal/mol) |

| C-Br···O | 3.0 - 3.4 | ρ(r): 0.005 - 0.015 a.u. | -2 to -5 |

| ∇²ρ(r): > 0 |

Note: This table is illustrative and not based on direct experimental or computational data for this compound.

Besides halogen bonding, other non-covalent interactions are expected to play a role in the solid-state structure of this compound. These include hydrogen bonds involving the ethoxy group and the aromatic ring, as well as π-stacking and van der Waals interactions.

Detailed Research Findings:

The ethoxy group can act as a hydrogen bond acceptor via its oxygen atom. The aromatic C-H groups can also act as weak hydrogen bond donors. Computational studies on similar alkoxy-substituted benzenes often reveal a network of weak C-H···O and C-H···π interactions.

Furthermore, the bromine atoms can also act as weak hydrogen bond acceptors in C-H···Br interactions. mdpi.com The interplay and competition between halogen bonding (C-Br···Nu) and hydrogen bonding (C-H···Br or C-H···O) are critical in determining the final crystal packing arrangement. mdpi.commdpi.com

In the absence of strong halogen or hydrogen bond acceptors, Br···Br interactions might also be observed. mdpi.com These are typically characterized by distances shorter than the sum of the van der Waals radii of two bromine atoms.

Applications of 1,3 Dibromo 2 Ethoxybenzene in Advanced Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

The presence of two bromine atoms on the aromatic ring of 1,3-Dibromo-2-ethoxybenzene makes it a prime candidate for a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. These reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms. This dual reactivity enables the molecule to be used as a linker or scaffold, introducing a substituted phenoxy-ethane moiety into a larger structure.

Dibromo-aromatic compounds are a well-established class of precursors in medicinal chemistry for the synthesis of pharmacologically active molecules. They can be elaborated into complex structures that form the core of various therapeutic agents. For instance, the synthesis of novel benzoxazinone (B8607429) derivatives with anticancer activity has been demonstrated starting from dibromo-substituted precursors. nih.gov The reactivity of the carbon-bromine bonds allows for the sequential or simultaneous introduction of different functional groups, building up the complexity required for biological activity.

While this compound fits the general profile of a useful precursor for such syntheses, specific examples of its direct application in the development of pharmaceutical scaffolds are not widely documented in prominent scientific literature. Its potential lies in its ability to undergo regioselective coupling reactions to generate diverse libraries of compounds for screening. The ethoxy group can also influence the molecule's solubility and conformational properties, which are critical parameters in drug design.

The development of new agrochemicals, such as pesticides and herbicides, often relies on the synthesis of novel organic molecules with high efficacy and target specificity. Aryl halides, including dibromo-benzenes, serve as key intermediates in these synthetic pathways. For example, certain alkynyl thioethers, which have demonstrated pesticidal properties, can be synthesized from halogenated precursors. acs.org

The structure of this compound provides two reactive handles for building more complex agrochemical candidates. However, much like its role in pharmaceuticals, its specific use as a documented intermediate in the synthesis of commercial or late-stage developmental agrochemicals is not extensively reported. Its potential remains in its capacity as a versatile building block for creating new chemical entities to be tested for biological activity in agricultural applications.

Utility in Polymer and Material Science

The difunctional nature of this compound makes it an interesting candidate for the synthesis of polymers and advanced materials. The two bromine atoms can act as anchor points for polymerization reactions, leading to the formation of polymer chains with the 2-ethoxy-phenylene unit incorporated into the backbone.

Functional polymers, which possess specific chemical, electronic, or physical properties, are often constructed from monomers containing reactive groups. Dibromo-aromatic compounds are frequently used as monomers in step-growth polymerization, particularly in polycondensation reactions like Suzuki or Stille coupling. msu.edu These methods allow for the creation of conjugated polymers, which are of significant interest for their electronic properties.

Theoretically, this compound could be co-polymerized with a suitable di-boronic acid or di-stannane monomer to yield a functional polymer. The ethoxy group would enhance the solubility and processability of the resulting material. Despite this potential, there is a lack of specific examples in the literature detailing the use of this compound as a monomer for the synthesis of functional polymers.

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure. Dibromo-heterocycles and dibromo-aromatics, such as derivatives of benzothiophene (B83047) and carbazole, are critical building blocks for many high-performance organic semiconductors. nih.govresearchgate.nettcichemicals.com They are used to construct π-conjugated systems that facilitate charge transport.

As a dibromo-aromatic compound, this compound could, in principle, serve as a precursor in the synthesis of such materials. It could be used to introduce a specific substitution pattern onto a larger conjugated core, thereby tuning the electronic and morphological properties of the final material. However, its application in the synthesis of established or novel organic electronic materials has not been specifically reported in the surveyed literature.

Contribution to Supramolecular Chemistry and Crystal Engineering

Perhaps the most scientifically documented area of relevance for this compound and its isomers is in supramolecular chemistry and crystal engineering. This field focuses on designing and synthesizing ordered solid-state structures (crystals) by controlling the non-covalent interactions between molecules.

The bromine atoms on the benzene (B151609) ring are key to this application. A halogen atom covalently bonded to a carbon atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. researchgate.net This positive region can form an attractive, non-covalent interaction with a region of negative potential on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom, or even another halogen atom. This highly directional interaction is called a halogen bond. nih.gov

In the crystal lattice, this compound molecules can arrange themselves through a network of these weak interactions. The study of a close isomer, 1,3-dibromo-5-ethoxybenzene, confirms the presence of a significant σ-hole on the bromine atoms, making it an effective halogen bond donor. researchgate.net This allows for the formation of predictable supramolecular synthons, which are reliable structural motifs built from intermolecular interactions.

The table below summarizes common halogen-bond-based interactions that are instrumental in the crystal engineering of bromo-aromatic compounds and would be expected to play a role in the solid-state structure of this compound.

| Interaction Type | Description | Typical Bond Angle (C–Br···X) | Relevance to this compound |

| Br···Br | An interaction between the positive σ-hole of one bromine atom and the negative equatorial region of another. researchgate.net | ~180° (Type I) or ~90° (Type II) | Can lead to the formation of chains or layered structures. |

| Br···O | A halogen bond between a bromine atom and an oxygen atom, such as the one in the ethoxy group of a neighboring molecule. semanticscholar.org | Close to 180° | Directs molecular packing and can compete with other interactions. |

| Br···π | An interaction between a bromine atom and the electron-rich π-system of an adjacent benzene ring. | Variable | Contributes to the overall stability of the crystal packing. |

| C–H···Br | A weak hydrogen bond where a C-H group acts as the donor and a bromine atom as the acceptor. | Variable | Often works in concert with halogen bonds to stabilize the 3D structure. |

By understanding and utilizing these specific interactions, chemists can engineer crystalline materials with desired topologies and properties. The interplay between the different possible halogen bonds and weaker hydrogen bonds in this compound makes it a valuable model compound for studying the fundamental principles of molecular self-assembly. rsc.org

Future Research Directions for 1,3 Dibromo 2 Ethoxybenzene

Development of Novel and Sustainable Synthetic Pathways

The classical synthesis of halogenated alkoxybenzenes often involves electrophilic halogenation, which can present environmental and selectivity challenges. libretexts.orglibretexts.org Future research should prioritize the development of more sustainable and efficient methods for producing 1,3-dibromo-2-ethoxybenzene.

Key areas for investigation include:

Green Halogenation Reagents and Catalysts: Moving away from elemental bromine and traditional Lewis acid catalysts like FeBr₃ or AlBr₃ is crucial. libretexts.orglibretexts.org Research into solid acid catalysts, or catalytic systems that use greener oxidants with bromide salts, could reduce hazardous waste and improve reaction safety.

Visible-Light-Mediated Synthesis: Photochemical methods, which can often be performed under mild conditions, represent a promising frontier. mdpi.comnih.gov Developing a visible-light-promoted dibromination of 2-ethoxybenzene could offer a highly sustainable alternative to traditional methods. mdpi.com

Directed C-H Activation: A more atom-economical approach would be the direct C-H dibromination of 2-ethoxybenzene. This would involve designing catalytic systems capable of selectively activating and functionalizing the C-H bonds at the 1 and 3 positions, guided by the ethoxy group. researchgate.netuni-muenster.de This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. libretexts.org

Exploration of Undiscovered Reactivity Patterns

The two bromine atoms in this compound are electronically and sterically distinct due to the influence of the adjacent ethoxy group. This inherent asymmetry is a key feature that has not been fully exploited. Future research should systematically investigate its reactivity to enable the programmed synthesis of complex molecules. innovations-report.com

Promising research avenues include:

Selective Mono-functionalization: Developing conditions for the selective reaction of one bromine atom over the other is a primary goal. This could be achieved by leveraging subtle differences in their reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring a range of catalysts, ligands, and reaction conditions will be necessary to achieve high selectivity. rsc.orgnih.gov

Stepwise Di-functionalization: Once selective mono-functionalization is achieved, the next step is to perform a different reaction at the remaining bromine position. This would allow for the controlled, stepwise introduction of two different substituents, creating highly valuable and complex molecular scaffolds from a single starting material.

C-H Activation/Functionalization: Beyond the C-Br bonds, the molecule possesses other reactive sites. Research could explore the selective C-H activation of the aromatic ring or the ethyl group of the ethoxy moiety. The ethoxy group itself could act as a directing group to guide catalysts to specific C-H bonds, opening pathways to novel annulation or alkylation reactions. acs.orgethz.ch

Advancements in Catalyst Design for Selective Transformations

Achieving the selective transformations described above will heavily rely on the development of sophisticated catalyst systems. The design of catalysts that can differentiate between the two bromine atoms or target specific C-H bonds is a significant but rewarding challenge.

Future catalyst research should focus on:

Ligand-Controlled Selectivity: For palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is critical. semanticscholar.org High-throughput screening of diverse ligand libraries could identify systems that exhibit high selectivity for either the C1 or C3 bromine. Computational studies could aid in the rational design of ligands that exploit the specific steric and electronic environment of each bromine atom.

Earth-Abundant Metal Catalysis: While palladium is a powerful catalyst, its cost and toxicity are drawbacks. brynmawr.edu Research into catalysts based on more earth-abundant metals like copper, iron, or manganese for cross-coupling and C-H activation reactions would be a significant step towards more sustainable chemistry. researchgate.netrwth-aachen.de

Heterogeneous and Immobilized Catalysts: Developing solid-supported or immobilized catalysts could simplify product purification, enable catalyst recycling, and make the processes more suitable for continuous manufacturing. beilstein-journals.org Packing such catalysts into column reactors is a key step toward integrating these reactions into flow chemistry systems.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgyoutube.com The synthesis and subsequent functionalization of this compound are well-suited for this technology.

Future work in this area should include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself would improve safety, particularly if hazardous reagents like elemental bromine are used, and allow for on-demand production. rsc.org

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without intermediate isolation and purification. beilstein-journals.org A flow platform could be designed to first synthesize the title compound and then directly feed it into a second reactor for a selective mono-cross-coupling reaction, followed by an in-line purification module. thieme.de

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and real-time analytical tools would allow for rapid reaction optimization and the creation of libraries of derivatives. Such a system could automatically vary reaction parameters to find the optimal conditions for selective functionalization, greatly accelerating the discovery of new reactivity and applications. rsc.org

Expanded Applications in Emerging Fields

Halogenated aromatic compounds are crucial building blocks in many advanced materials and bioactive molecules. numberanalytics.com The unique substitution pattern of this compound makes its derivatives attractive candidates for investigation in several emerging fields.

Potential application areas to be explored:

Organic Electronics: Poly-aromatic structures derived from di-halo-aromatics are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.com The this compound core could be used to synthesize novel conjugated oligomers and polymers. The ethoxy group could enhance solubility and influence the material's solid-state packing, which is critical for device performance. ossila.com

Materials Science: The two bromine atoms provide handles for creating cross-linked polymers or functionalizing surfaces. Derivatives could be explored as components of novel liquid crystals, flame retardants, or porous organic frameworks.

Medicinal Chemistry and Agrochemicals: The 1,3-di-substituted-2-alkoxybenzene motif is a scaffold that could be elaborated into a wide range of structures for biological screening. The ability to selectively introduce diverse functional groups at the two bromine positions makes this compound an ideal starting point for creating libraries of potential drug candidates or new agrochemicals. ontosight.ai

Q & A

Q. What are the standard synthetic protocols for preparing 1,3-Dibromo-2-ethoxybenzene, and how do reaction conditions influence yield?

Answer: The synthesis of brominated aryl ethers typically involves electrophilic aromatic substitution (EAS). For example, bromination of substituted benzene derivatives (e.g., 1,2-dimethoxybenzene) employs reagents like hydrobromic acid (HBr) and potassium bromate (KBrO₃) under acidic conditions . Key steps include:

- Dropwise addition of brominating agents to control exothermic reactions.

- Temperature control (e.g., maintaining 40–60°C) to avoid over-bromination.

- Recrystallization in ethanol or acetic acid for purification.

Q. Table 1: Example Reaction Setup (Adapted from Bromination Protocols)

| Component | Quantity/Concentration | Role |

|---|---|---|

| 1,2-Dimethoxybenzene | 30 mmol | Substrate |

| KBrO₃ | 20 mmol | Oxidizing agent |

| 48% HBr | 105 mmol | Acid catalyst/Br source |

| Acetic acid | 40 mL | Solvent |

Critical Factors:

- Excess HBr drives bromination but may lead to side reactions (e.g., ring oxidation).

- Stirring efficiency impacts reaction homogeneity and yield .

Q. What purification methods are optimal for isolating this compound?

Answer: Recrystallization is commonly used for brominated aromatics. Ethanol or ethanol/water mixtures are preferred due to their moderate polarity, which selectively dissolves impurities while leaving the product in crystalline form . For complex mixtures, column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) can resolve regioisomers. Purity should be confirmed via HPLC or GC-MS (>95% purity threshold) .

Q. What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact.

- Ventilation: Use a fume hood due to potential release of toxic brominated vapors .

- Waste Disposal: Collect halogenated waste separately and neutralize residual HBr with 0.2 M sodium disulfite before disposal .

Advanced Research Questions

Q. How can regioselectivity in bromination be predicted for substituted ethoxybenzenes?

Answer: Regioselectivity in EAS depends on the directing effects of substituents. The ethoxy group (-OCH₂CH₃) is a strong ortho/para director, but steric hindrance from the ethoxy group may favor para-bromination. Computational tools (e.g., DFT calculations) can model electron density maps to predict reactive sites . Example Workflow:

Perform Hammett analysis to assess electronic effects.

Use XRD or NOESY NMR to confirm steric interactions in intermediates.

Compare experimental results with simulated reaction pathways (e.g., using Gaussian or ORCA software) .

Q. Table 2: Substituent Effects on Bromination

| Substituent | Directing Effect | Observed Product Ratio (ortho:para) |

|---|---|---|

| -OCH₃ (methoxy) | Ortho/Para | 1:3 |

| -OCH₂CH₃ (ethoxy) | Ortho/Para | 1:4 (steric hindrance reduces ortho) |

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

Answer: Contradictions often arise from impurities or isomerization. Methodological Steps:

Cross-Validation: Compare NMR (¹H, ¹³C, DEPT-135) with high-resolution MS to confirm molecular weight.

Isotopic Patterns: Check for characteristic bromine isotope clusters in MS (e.g., 1:1 ratio for Br²⁷⁹/Br²⁸¹) .

Dynamic NMR: Use variable-temperature NMR to detect conformational exchange in flexible substituents .

Case Study: A 2023 study found discrepancies in NOE correlations for a dibromo-ethoxybenzene derivative, resolved by X-ray crystallography confirming a twisted ethoxy group .

Q. What computational tools are effective for retrosynthetic planning of this compound derivatives?

Answer: AI-driven platforms like Pistachio and Reaxys RetroSynth analyze reaction databases to propose viable routes. For example:

- Step 1: Input target structure into Reaxys to identify precedent reactions (e.g., bromination of 2-ethoxybenzene).

- Step 2: Optimize using density functional theory (DFT) to assess activation energies for competing pathways .

Q. How can researchers evaluate the biological potential of this compound?

Answer: While direct studies are limited, structurally similar brominated aromatics show antimicrobial and enzyme-inhibitory activity. Proposed Workflow:

In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., cytochrome P450).

In Vitro Assays: Test cytotoxicity (MTT assay) and antibacterial activity (MIC against S. aureus and E. coli) .

Metabolic Stability: Assess hepatic microsomal stability to prioritize leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.